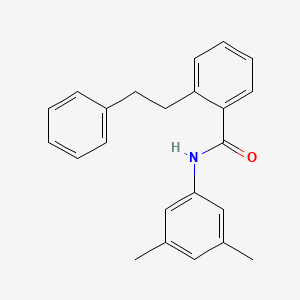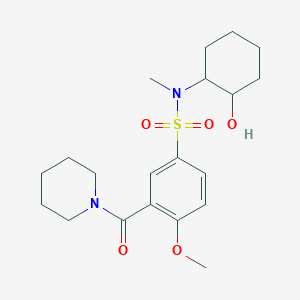
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide, also known as DPN, is a synthetic compound that is widely used in scientific research. It belongs to the class of selective estrogen receptor modulators (SERMs) and has been extensively studied for its potential in treating various diseases such as breast cancer, osteoporosis, and neurodegenerative disorders.
作用机制
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide exerts its effects by binding to ERβ, which leads to the activation of various signaling pathways. It has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, increase bone density, and reduce the risk of breast cancer. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has also been shown to have cardioprotective effects, reduce oxidative stress, and improve insulin sensitivity.
实验室实验的优点和局限性
One of the advantages of using N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide in lab experiments is its high specificity for ERβ. This allows researchers to selectively target ERβ without affecting other estrogen receptors. However, one of the limitations of using N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide. One area of interest is its potential in treating neurodegenerative disorders such as Alzheimer's disease. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential in treating cardiovascular diseases. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been shown to have cardioprotective effects and may be able to reduce the risk of heart disease. Finally, there is also interest in exploring the use of N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide in combination with other drugs for the treatment of breast cancer and osteoporosis.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its potential in treating various diseases. It has a high affinity for ERβ and exerts its effects by activating various signaling pathways. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been shown to have neuroprotective effects, improve bone density, and reduce the risk of breast cancer. While there are some limitations to using N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide in lab experiments, it remains a valuable tool for researchers studying the effects of estrogen on various tissues and diseases.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide involves the reaction between 3,5-dimethylphenylamine and 2-phenylethylbromide in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with benzoyl chloride to form N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide. The chemical structure of N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide is shown below:
科学研究应用
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been extensively studied for its potential in treating various diseases. It has been shown to have a high affinity for estrogen receptors (ERs), particularly ERβ, which is expressed in various tissues such as the brain, bone, and cardiovascular system. N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide has been shown to have neuroprotective effects, improve bone density, and reduce the risk of breast cancer.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17-14-18(2)16-21(15-17)24-23(25)22-11-7-6-10-20(22)13-12-19-8-4-3-5-9-19/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLGKGGRHPTGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-phenylvinyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B5964193.png)
![5-(4-chlorophenyl)-3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-1,2,4-triazine](/img/structure/B5964195.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5964215.png)
![3-methyl-N-1,3,4-thiadiazol-2-yl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B5964219.png)

![3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B5964234.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964239.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B5964246.png)
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)
![ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B5964277.png)
![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)
